molecular formula C29H29F3N2O2 B1669771 Dagrocorat CAS No. 1044535-52-5

Dagrocorat

Numéro de catalogue B1669771
Numéro CAS: 1044535-52-5
Poids moléculaire: 494.5 g/mol
Clé InChI: QJJBNCHSWFGXML-QPVYNBJUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dagrocorat, also known as PF-00251802 or PF-251802, is a nonsteroidal but steroid-like selective glucocorticoid receptor modulator (SGRM) which was under development for the treatment of rheumatoid arthritis . It is described as a partial agonist and “dissociable” agonist of the glucocorticoid receptor .


Molecular Structure Analysis

Dagrocorat has a molecular formula of C29H29F3N2O2 . Its IUPAC name is (4bS,7R,8aR)-4b-Benzyl-7-hydroxy-N-(2-methylpyridin-3-yl)-7-(trifluoromethyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide .


Chemical Reactions Analysis

Dagrocorat is a time-dependent reversible inhibitor of CYP3A (IC50=1.3 μM in human liver microsomes) and CYP2D6 (Ki=0.57 μM in human liver microsomes) .


Physical And Chemical Properties Analysis

Dagrocorat has a molecular weight of 494.558 g/mol . It is a solid substance that is soluble in DMSO .

Applications De Recherche Scientifique

Dagrocorat: A Comprehensive Analysis of Scientific Research Applications

Rheumatoid Arthritis Treatment: Dagrocorat, known by its developmental code names PF-00251802 or PF-251802, was primarily under development as a treatment for rheumatoid arthritis. As a selective glucocorticoid receptor modulator (SGRM), it offers a nonsteroidal but steroid-like mechanism of action, potentially providing the anti-inflammatory benefits of glucocorticoids with reduced side effects .

Glucocorticoid Receptor Modulation: As a high-affinity partial agonist of the glucocorticoid receptor, Dagrocorat represents a novel class of agents that could modulate inflammatory responses without the full activation of steroid pathways, which is particularly relevant for conditions where glucocorticoid therapy is indicated but traditional steroids pose significant risks .

Cytochrome P450 Enzyme Inhibition: Dagrocorat has been identified as a time-dependent reversible inhibitor of CYP3A and CYP2D6 enzymes in human liver microsomes. This suggests potential applications in drug metabolism studies, particularly in understanding drug-drug interactions and the role of these enzymes in the metabolism of other compounds .

Pharmacokinetic Research: The inhibitory effects on CYP enzymes also indicate that Dagrocorat could be used in pharmacokinetic research to explore how drugs are absorbed, distributed, metabolized, and excreted in the body. This can help in designing drugs with better efficacy and safety profiles .

Dissociated Agonist Research: The classification of Dagrocorat as a “dissociated” agonist of the glucocorticoid receptor opens up research opportunities to study this unique pharmacological profile and its implications for receptor signaling and function .

Prodrug Development Studies: Dagrocorat is a phosphate ester prodrug of PF-00251802, which is further metabolized to PF-04015475. This aspect can be explored in prodrug development studies to improve drug solubility, absorption, or targeted delivery .

Synapse - Drug Targets, Indications, Patents Wikipedia - Dagrocorat AbMole BioScience - Dagrocorat (PF-00251802)

Mécanisme D'action

Target of Action

Dagrocorat, also known by its developmental code names PF-00251802 and PF-251802, is a nonsteroidal but steroid-like selective glucocorticoid receptor modulator (SGRM) . The primary target of Dagrocorat is the glucocorticoid receptor . Glucocorticoid receptors are part of the nuclear receptor family of transcription factors and play a crucial role in regulating processes such as inflammation and immune response .

Mode of Action

Dagrocorat acts as a partial agonist and a “dissociable” agonist of the glucocorticoid receptor . This means that it binds to the glucocorticoid receptor and partially activates it, leading to a modulation of the receptor’s activity . It has been found that Dagrocorat reduces the glucocorticoid receptor’s interaction with crucial coregulators such as CREB-binding protein/p300 .

Biochemical Pathways

Given its target and mode of action, it is likely to impact pathways related to inflammation and immune response, which are typically regulated by glucocorticoid receptors .

Pharmacokinetics

Dagrocorat is a time-dependent reversible inhibitor of CYP3A (IC50 =1.3 μM in human liver microsomes) and CYP2D6 (Ki =0.57 μM in human liver microsomes) . These enzymes are part of the cytochrome P450 family, which plays a significant role in drug metabolism and bioavailability . A clinical drug-drug interaction study with midazolam, a sensitive CYP3A substrate, indicated that Dagrocorat had no net effect on CYP3A activity in vivo .

Result of Action

The molecular and cellular effects of Dagrocorat’s action are likely to be related to its modulation of the glucocorticoid receptor. By acting as a partial agonist, Dagrocorat can modulate the receptor’s activity, potentially leading to changes in the expression of genes regulated by this receptor . This could result in anti-inflammatory effects, which is why Dagrocorat was under development for the treatment of rheumatoid arthritis .

Action Environment

The action, efficacy, and stability of Dagrocorat can be influenced by various environmental factors. For instance, the presence of food can affect the pharmacokinetics of Dagrocorat . Additionally, individual variations in the expression and activity of CYP3A and CYP2D6 enzymes can influence the metabolism and bioavailability of Dagrocorat

Safety and Hazards

Precautions for safe handling of Dagrocorat include avoiding inhalation, contact with eyes and skin, and dust and aerosol formation. It should be used only in areas with appropriate exhaust ventilation .

Orientations Futures

Dagrocorat was under development for the treatment of rheumatoid arthritis but was never marketed . Its development reached phase I clinical trials before discontinuation .

Propriétés

IUPAC Name

(4bS,7R,8aR)-4b-benzyl-7-hydroxy-N-(2-methylpyridin-3-yl)-7-(trifluoromethyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29F3N2O2/c1-19-25(8-5-15-33-19)34-26(35)22-10-12-24-21(16-22)9-11-23-18-28(36,29(30,31)32)14-13-27(23,24)17-20-6-3-2-4-7-20/h2-8,10,12,15-16,23,36H,9,11,13-14,17-18H2,1H3,(H,34,35)/t23-,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJBNCHSWFGXML-KEKPKEOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)C4(CCC(CC4CC3)(C(F)(F)F)O)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)[C@@]4(CC[C@@](C[C@H]4CC3)(C(F)(F)F)O)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60146493
Record name Dagrocorat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dagrocorat

CAS RN

1044535-52-5
Record name (4bS,7R,8aR)-4b,5,6,7,8,8a,9,10-Octahydro-7-hydroxy-N-(2-methyl-3-pyridinyl)-4b-(phenylmethyl)-7-(trifluoromethyl)-2-phenanthrenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1044535-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dagrocorat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044535525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fagrocorat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14676
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dagrocorat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAGROCORAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OPM23UN90U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dagrocorat
Reactant of Route 2
Reactant of Route 2
Dagrocorat
Reactant of Route 3
Dagrocorat
Reactant of Route 4
Dagrocorat
Reactant of Route 5
Reactant of Route 5
Dagrocorat
Reactant of Route 6
Dagrocorat

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.